4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride

Vue d'ensemble

Description

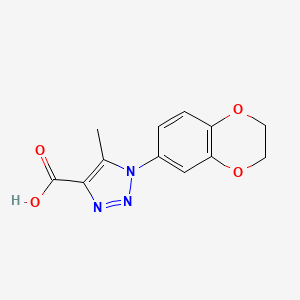

“4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride” is an organic compound with the chemical formula C8H8F4N . It is a derivative of 4-Fluoro-3-(trifluoromethyl)aniline , which is a clear yellow to brown-red liquid .

Molecular Structure Analysis

The molecular weight of “4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride” is 229.6 g/mol . The parent compound, 4-Fluoro-3-(trifluoromethyl)aniline, has a molecular formula of C7H5F4N and an average mass of 179.115 Da .Applications De Recherche Scientifique

Green Chemistry and Environmental Friendly Synthesis

A review by Song et al. (2018) highlights the progress in aqueous fluoroalkylation, emphasizing the development of mild, environment-friendly, and efficient methods for incorporating fluorinated groups into target molecules. The utilization of water as a solvent or reactant in various fluoroalkylation reactions, including trifluoromethylation and difluoromethylation, underlines the push towards green chemistry. The advent of catalytic systems and new reagents has been instrumental in these advancements, indicating a growing interest in sustainable practices within chemical synthesis (Song et al., 2018).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on fluorophoric platforms like 4-methyl-2,6-diformylphenol (DFP) demonstrates the importance of fluorinated compounds in detecting a wide range of analytes, including metal ions and neutral molecules. Roy (2021) discusses the high selectivity and sensitivity of DFP-based chemosensors, underscoring the significant role of fluorinated compounds in analytical chemistry and environmental monitoring (Roy, 2021).

C-F Bond Activation and Fluoropolymer Applications

Shen et al. (2015) review recent advances in C-F bond activation of aliphatic fluorides, providing new methodologies for synthesizing fluorinated building blocks and non-fluorinated products. This research is pivotal for understanding how fluoroalkylated compounds, like 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride, can be manipulated to create novel materials and molecules with enhanced properties (Shen et al., 2015).

Henry et al. (2018) critically review the application of fluoropolymers, highlighting their unique properties, such as thermal and chemical stability. This review underscores the distinct class of fluoropolymers within the broader PFAS group, demonstrating their negligible environmental impact due to their high molecular weight and insolubility. The non-bioavailability and bioaccumulation evidence from toxicology studies further affirm the safe use of fluoropolymers in various applications (Henry et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

4-fluoro-N-methyl-3-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N.ClH/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4,13H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMXXEBMGPOHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675182 | |

| Record name | 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride | |

CAS RN |

1187386-25-9 | |

| Record name | 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid](/img/structure/B1420371.png)

![[1-(2-Methoxy-ethyl)-piperidin-4-yl]-methyl-amine](/img/structure/B1420375.png)

![2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole](/img/structure/B1420380.png)

![N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine](/img/structure/B1420382.png)

![6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1420387.png)